1,5-Dinitronaphthalene
Overview
Description
1,5-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 1 and 5 positions of the naphthalene ring. This compound is known for its yellow crystalline appearance and is used in various chemical processes and industrial applications .
Mechanism of Action
Target of Action
It’s known that naphthalene derivatives can interact with various biological molecules, potentially affecting cellular processes .
Mode of Action
It’s known that naphthalene and its derivatives can undergo various chemical reactions, potentially leading to interactions with biological targets
Pharmacokinetics
As a naphthalene derivative, it’s likely to have similar pharmacokinetic properties to other compounds in this class
Result of Action
It’s known that naphthalene derivatives can have various effects on cellular function, potentially leading to changes in cell behavior .
Action Environment
The action, efficacy, and stability of 1,5-Dinitronaphthalene can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s activity
Biochemical Analysis
Biochemical Properties
It is known to serve as a valuable reagent in biochemical assays
Cellular Effects
It has been reported as an environmental pollutant and its genotoxic effects during in vivo wing somatic mutation and recombination test (SMART) of Drosophila melanogaster has been investigated .
Molecular Mechanism
It is known that 1,5-Dinitronaphthalene can be reduced to 1,5-diaminonaphthalene , which is used in the preparation of 1,5-naphthalene diisocyanate, a key building block for constructing advanced polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dinitronaphthalene can be synthesized through the nitration of naphthalene using mixed acid (a combination of nitric acid and sulfuric acid). The process involves dissolving naphthalene in an organic solvent such as dichloroethane and then reacting it with the nitration mixture at temperatures ranging from 15°C to 80°C. The reaction typically takes 1 to 5 hours, followed by filtration and separation of the product .
Another method involves the catalytic nitration of 1-nitronaphthalene with nitrogen dioxide in the presence of a solid superacid catalyst such as S2O82−/Fe-ZrO2. This method offers high selectivity and efficiency, with a conversion rate of 96.8% and a selectivity of 62.6% for this compound .
Industrial Production Methods
In industrial settings, this compound is produced by adding naphthalene slowly to a mixed acid solution at 40°C and then raising the temperature to 80°C over a period of 4 hours. The resulting mixture of 1,5- and 1,8-dinitronaphthalenes is then separated by fractional crystallization or solvent extraction .
Chemical Reactions Analysis
Types of Reactions
1,5-Dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Reduction: The major product of the reduction of this compound is 1,5-diaminonaphthalene.
Substitution: Depending on the substituent introduced, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
1,5-Dinitronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, such as naphthazarin and 1,5-naphthalenediamine.
Industry: It is used in the production of polyurethanes, dyes, and plastics.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dinitronaphthalene
- 1,3-Dinitronaphthalene
- 1,4-Dinitronaphthalene
Uniqueness
1,5-Dinitronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other dinitronaphthalene isomers, it has higher selectivity in certain reactions and is preferred in the synthesis of specific industrial products such as 1,5-naphthalene diisocyanate .
Properties
IUPAC Name |
1,5-dinitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCJXFCHHDFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H6N2O4 | |
Record name | 1,5-DINITRONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID4025165 | |
Record name | 1,5-Dinitronaphthalene | |
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Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
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Physical Description |
Yellowish white needles or light yellow fluffy solid. (NTP, 1992), Yellowish-white or light yellow solid; [CAMEO] light yellow crystalline powder; [MSDSonline] | |
Record name | 1,5-DINITRONAPHTHALENE | |
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Record name | 1,5-Dinitronaphthalene | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | 1,5-DINITRONAPHTHALENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,5-DINITRONAPHTHALENE | |
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Vapor Pressure |
0.00000428 [mmHg] | |
Record name | 1,5-Dinitronaphthalene | |
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CAS No. |
605-71-0, 27478-34-8, 71607-49-3 | |
Record name | 1,5-DINITRONAPHTHALENE | |
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Record name | 1,5-Dinitronaphthalene | |
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Record name | Naphthalene, dinitro- | |
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Record name | 1,5(Or 1,8)-dinitronaphthalene | |
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Record name | 1,5-DINITRONAPHTHALENE | |
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Record name | 1,5-Dinitronaphthalene | |
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Record name | 1,5-dinitronaphthalene | |
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Record name | 1,5-DINITRONAPHTHALENE | |
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Melting Point |
421 to 423 °F (NTP, 1992) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,5-DNN has the molecular formula C10H6N2O4 and a molecular weight of 218.16 g/mol. []
ANone: Researchers utilize various spectroscopic techniques to characterize 1,5-DNN, including:
- Infrared (IR) Spectroscopy: Provides information about functional groups and molecular vibrations. [, ]
- Raman Spectroscopy: Complementary to IR, offers insights into molecular structure and vibrations. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps determine the structure and electronic environment of atoms within the molecule. [, , ]
- UV-Visible Spectroscopy: Useful for studying electronic transitions and interactions with other molecules. []
ANone: Two primary methods are employed:
- Catalytic Hydrogenation: This method utilizes hydrogen gas and a catalyst, commonly palladium on carbon (Pd/C), to reduce the nitro groups of 1,5-DNN to amine groups. Researchers have explored adding metal ions as additives to improve the reaction yield. [, ]
- Reduction with Hydrazine Hydrate: This method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst and an organic solvent. This approach offers advantages such as mild reaction conditions and reduced environmental impact. []
A: Research has investigated 1,5-DNN as a potential material for direct ionizing radiation detectors. While it demonstrates functionality as an X-ray detector at room temperature and in air, its performance is limited compared to other organic semiconductors like Rubrene. This difference is attributed to the lower charge carrier mobility of 1,5-DNN. [, ]
ANone: The stability of 1,5-DNN under various conditions influences its suitability for different applications. For example, in organic electronics, its stability in air and at room temperature is crucial for device performance and longevity.
ANone: Computational methods provide valuable insights into the properties and behavior of 1,5-DNN:
- Electronic Structure Calculations: Methods like Density Functional Theory (DFT) can predict electronic properties, such as ionization potential and electron affinity, which are relevant for its behavior in electrochemical systems. []
A: As a nitroaromatic compound, 1,5-DNN raises concerns about its potential toxicity and persistence in the environment. Studies have explored its mutagenic and recombinagenic potential, highlighting the need for responsible handling and disposal. [, ]
ANone: Several strategies can minimize the environmental footprint of 1,5-DNN:
- Process Optimization: Developing and implementing efficient and environmentally friendly synthetic routes with minimal waste generation. [, , , ]
ANone: Various analytical techniques are employed to quantify 1,5-DNN:
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